molecular formula C3H11N3O4S2 B11725323 N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4

N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4

Cat. No.: B11725323
M. Wt: 217.3 g/mol
InChI Key: UIFOUGHOWJQEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 is a chemical compound that has garnered attention in various scientific fields due to its unique properties. This compound is characterized by the presence of a mercapto group (-SH) and a guanidine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 typically involves the reaction of 2-mercaptoethanol with guanidine in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. The process can be summarized as follows:

    Reactants: 2-mercaptoethanol and guanidine.

    Catalyst: Sulfuric acid.

    Conditions: Controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield thiols.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Substituted guanidines.

Scientific Research Applications

N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 involves its interaction with molecular targets through its mercapto and guanidine groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and protein binding. The compound’s ability to form disulfide bonds and participate in nucleophilic substitution reactions underlies its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Mercaptoethyl)-guanidine hydrochloride
  • N-(2-Mercaptoethyl)-guanidine nitrate

Uniqueness

N-(2-Mercapto-ethyl)-guanidine 1/2H2SO4 stands out due to its specific sulfate counterion, which can influence its solubility, reactivity, and overall stability. This unique feature makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C3H11N3O4S2

Molecular Weight

217.3 g/mol

IUPAC Name

2-(2-sulfanylethyl)guanidine;sulfuric acid

InChI

InChI=1S/C3H9N3S.H2O4S/c4-3(5)6-1-2-7;1-5(2,3)4/h7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4)

InChI Key

UIFOUGHOWJQEBY-UHFFFAOYSA-N

Canonical SMILES

C(CS)N=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.